molecular formula C20H25FN2O5S B2679338 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 941960-24-3

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2679338
CAS No.: 941960-24-3
M. Wt: 424.49
InChI Key: WAHIHHGRRMFAOF-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H25FN2O5S and its molecular weight is 424.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Routes and Docking Studies : New sulfonamide derivatives have been synthesized with potential antibacterial and antimycobacterial activities. Docking studies provide insights into their interactions with biological targets, indicating their usefulness in drug design and development (Ghorab et al., 2017).

Biological and Pharmacological Activities

  • Antimicrobial and Antitubercular Activities : Certain sulfonamides have demonstrated significant activity against Mycobacterium tuberculosis, showing promise as antitubercular agents. The structure-activity relationship (SAR) analysis highlights the importance of specific moieties for enhanced activity (Ghorab et al., 2017).
  • Anticancer Potential : KCN1, a novel synthetic sulfonamide, has shown in vitro and in vivo anti-cancer activity against pancreatic cancer, suggesting its potential as a therapeutic agent. Its pharmacological properties, including plasma stability and tissue distribution, have been characterized, supporting further development (Wang et al., 2012).

Chemical Properties and Interactions

  • Sulfonamide Interactions : The interaction of sulfonamide derivatives with various enzymes and receptors has been studied, providing valuable insights for the development of enzyme inhibitors and receptor antagonists with potential therapeutic applications. These studies contribute to our understanding of the mechanism of action of sulfonamide compounds (Janakiramudu et al., 2017).

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Sulfonamides have been evaluated for their inhibitory effects on acetylcholinesterase, an enzyme target for Alzheimer’s disease therapy. Some compounds exhibited significant inhibition, highlighting their potential in Alzheimer’s disease treatment and management (Abbasi et al., 2018).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O5S/c1-26-19-8-7-17(13-20(19)27-2)29(24,25)22-14-18(23-9-11-28-12-10-23)15-3-5-16(21)6-4-15/h3-8,13,18,22H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHIHHGRRMFAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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